![molecular formula C17H26N6OS B2989533 N-(2-(4-(isopropylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclopentanecarboxamide CAS No. 946364-08-5](/img/structure/B2989533.png)
N-(2-(4-(isopropylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclopentanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-(4-(Isopropylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclopentanecarboxamide is a synthetic compound characterized by its unique structure, encompassing both a pyrazolo[3,4-d]pyrimidin core and a cyclopentanecarboxamide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(4-(isopropylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclopentanecarboxamide typically involves multiple steps:
Formation of the Pyrazolo[3,4-d]pyrimidin Core: : This step involves cyclization reactions to form the heterocyclic pyrazolo[3,4-d]pyrimidin structure.
Substitution Reactions: : Isopropylamine and methylthiol groups are introduced through nucleophilic substitution reactions.
Linkage to the Cyclopentanecarboxamide Moiety: : The final step includes coupling the pyrazolo[3,4-d]pyrimidin derivative with a cyclopentanecarboxamide under specific conditions like elevated temperature and catalysts to ensure yield and purity.
Industrial Production Methods
Industrial-scale production may involve streamlined steps to enhance efficiency:
Optimization of Reaction Conditions: : Use of automated systems for precise control of temperature, pressure, and pH.
Catalysts and Solvents: : Employing high-performance catalysts and solvents to maximize reaction rates and minimize by-products.
Purification: : Advanced chromatographic techniques to ensure the compound’s purity.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: : The methylthiol group can undergo oxidation, potentially forming sulfoxides or sulfones under appropriate conditions.
Reduction: : The pyrazolo[3,4-d]pyrimidin ring can be reduced, altering the compound’s chemical properties.
Substitution: : Nucleophilic and electrophilic substitution reactions can occur, particularly involving the isopropylamino group.
Common Reagents and Conditions
Oxidation: : Hydrogen peroxide or m-chloroperbenzoic acid under acidic conditions.
Reduction: : Lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: : Alkyl halides or acid chlorides in the presence of bases or acids as catalysts.
Major Products
Oxidation: : Sulfoxides or sulfones.
Reduction: : Reduced derivatives of the pyrazolo[3,4-d]pyrimidin ring.
Substitution: : Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Chemistry
Catalysis: : Potential use as a ligand in catalytic systems.
Analytical Chemistry: : Reference standard for analytical methods development.
Biology and Medicine
Pharmacology: : Investigated for its potential as an enzyme inhibitor or receptor modulator.
Drug Development: : Potential candidate for developing therapeutics targeting specific biochemical pathways.
Industry
Material Science: : Incorporation in polymeric materials for enhanced properties.
Agriculture: : Potential use as a bioactive compound in agrochemicals.
Wirkmechanismus
N-(2-(4-(isopropylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclopentanecarboxamide exerts its effects by binding to specific molecular targets, often enzymes or receptors. This binding can inhibit enzyme activity or modulate receptor signaling pathways, leading to altered biochemical processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(2-(4-(Amino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclopentanecarboxamide: : Similar structure but lacking the isopropyl group.
N-(2-(4-(Isopropylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzenecarboxamide: : Contains a benzene ring instead of a cyclopentane.
Uniqueness
The presence of both the isopropylamino group and the cyclopentanecarboxamide moiety distinguishes N-(2-(4-(isopropylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclopentanecarboxamide, contributing to its unique pharmacokinetic and pharmacodynamic properties.
Hopefully, you find this article illuminating! Got any follow-up questions?
Eigenschaften
IUPAC Name |
N-[2-[6-methylsulfanyl-4-(propan-2-ylamino)pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]cyclopentanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N6OS/c1-11(2)20-14-13-10-19-23(15(13)22-17(21-14)25-3)9-8-18-16(24)12-6-4-5-7-12/h10-12H,4-9H2,1-3H3,(H,18,24)(H,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOVYUVKLUAGEGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC1=C2C=NN(C2=NC(=N1)SC)CCNC(=O)C3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N6OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
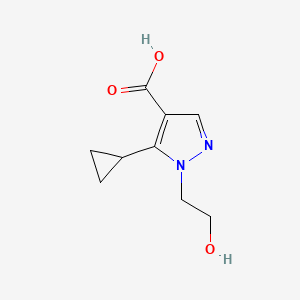
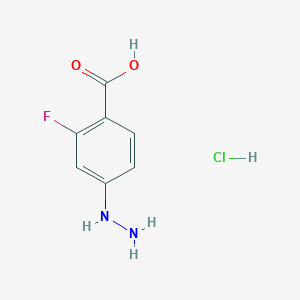
![3-[1-(3-chlorobenzyl)-5,6-dimethyl-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone](/img/structure/B2989452.png)
![3,4,5,6-tetrachloro-N-[2-fluoro-5-(tetrazol-1-yl)phenyl]pyridine-2-carboxamide](/img/structure/B2989457.png)
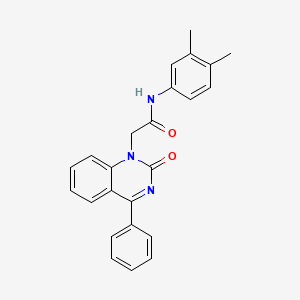
![5-methyl-N,7-diphenyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2989462.png)
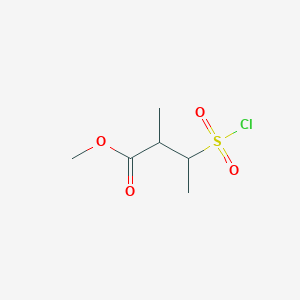

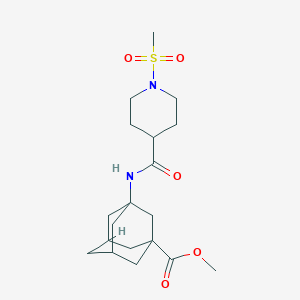
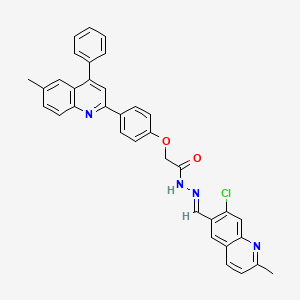

![(Z)-N-(6-ethoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)cyclopropanecarboxamide](/img/structure/B2989471.png)


